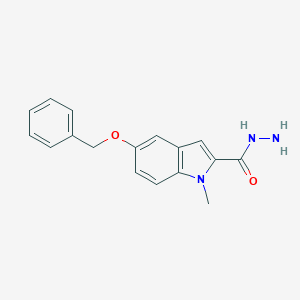
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide, also known as AGH-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学的研究の応用
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been used in a wide range of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. One of the most promising applications of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is in cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to inhibit the activity of the enzyme AKT, which is involved in cell signaling pathways that promote cell survival and growth. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has also been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is its versatility in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also some limitations to its use in lab experiments. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide may have different effects on different cell types, and its efficacy may vary depending on the experimental conditions.
将来の方向性
There are many potential future directions for research on 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide. One area of interest is in the development of new cancer therapies based on the compound. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to be effective against a wide range of cancer cell types, and further research may lead to the development of new treatments for cancer. Another area of interest is in the development of new treatments for neurodegenerative diseases. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to have neuroprotective effects, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for research on the use of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide in the treatment of other diseases such as inflammation and oxidative stress-related diseases.
Conclusion
In conclusion, 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is a valuable tool for scientific research. Its wide range of biochemical and physiological effects make it a versatile compound for investigating various biological processes. While there are some limitations to its use in lab experiments, the potential applications of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide in cancer research, neurodegenerative disease research, and other areas make it an exciting area for future research.
合成法
The synthesis of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide involves the reaction of 5-methoxyindole-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The resulting intermediate is then reacted with methyl iodide and phenylmagnesium bromide to yield 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide. This synthesis method has been described in detail in several scientific publications and has been found to be efficient and reliable.
特性
CAS番号 |
61905-94-0 |
|---|---|
製品名 |
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide |
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
1-methyl-5-phenylmethoxyindole-2-carbohydrazide |
InChI |
InChI=1S/C17H17N3O2/c1-20-15-8-7-14(22-11-12-5-3-2-4-6-12)9-13(15)10-16(20)17(21)19-18/h2-10H,11,18H2,1H3,(H,19,21) |
InChIキー |
VSURLFHYDOFTKB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)NN |
正規SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)NN |
その他のCAS番号 |
61905-94-0 |
溶解性 |
0.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



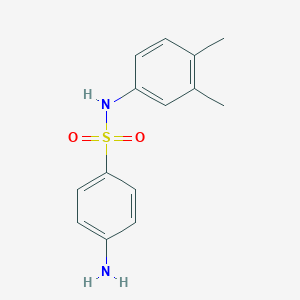
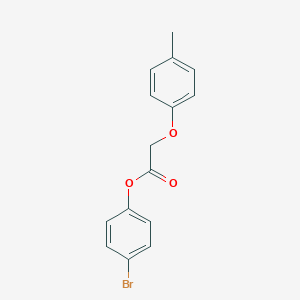
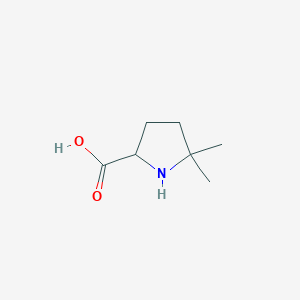
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
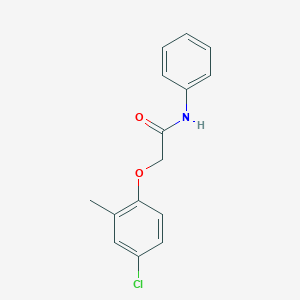
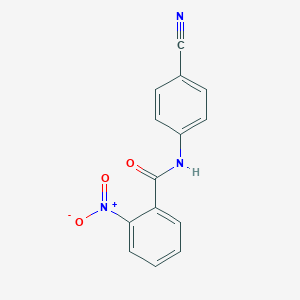
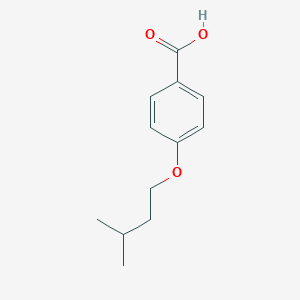
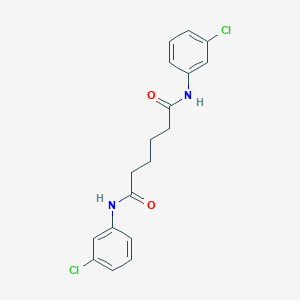
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
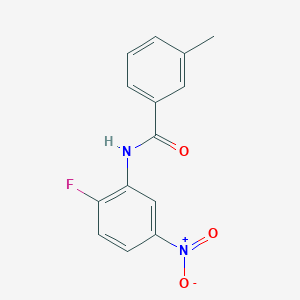
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
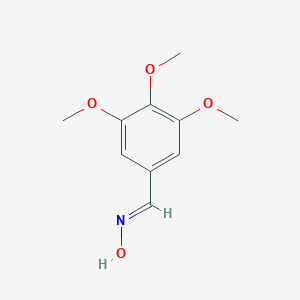
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)